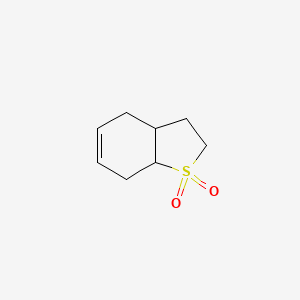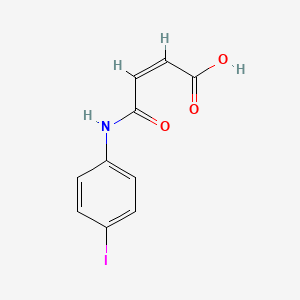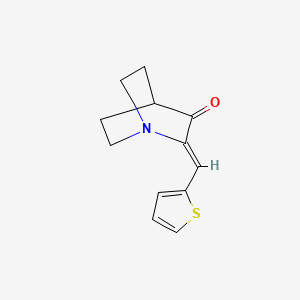
CID 1395
説明
CID 1395 is a useful research compound. Its molecular formula is C10H9N3S2 and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 1395 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 1395 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protein Function Control : CID is used to study biological processes with reversible and spatiotemporal control of protein function in cells. It has applications in dissecting signal transduction, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation : Engineered PROTAC-CID systems provide inducible gene regulation and gene editing, enabling gradient-level fine-tuning of gene expression and multiplex biological signals with different logic gating operations (Ma et al., 2023).
Protein-Protein Interaction Study : CID is utilized for reversible control of protein localization in living cells, providing insight into dynamic biological processes like cell signaling networks (Aonbangkhen et al., 2018).
Mass Spectrometry : CID is a common ion activation technique in mass spectrometry, aiding in peptide sequencing and identification (Tabb et al., 2003).
Cell Biology Problem Solving : CID has resolved numerous problems in cell biology, especially in understanding the signaling paradox of small GTPases and lipid second messengers (DeRose, Miyamoto, & Inoue, 2013).
Environmental Health : Research on radon gas concentration in residential homes and its health impacts, although not directly related to CID 1395, shows the breadth of research in environmental and public health sectors (Bahmani & Gholampoor, 2019).
Plant Breeding : CID in the form of carbon isotope discrimination has applications in plant breeding, aiding in the selection of traits like water use efficiency in crops (González-Martínez et al., 2008; Anyia et al., 2007).
Peptide Fragmentation Study : CID's role in the fragmentation study of peptides has interdisciplinary significance, contributing to fields like environmental chemistry and medicinal chemistry (Ivanova & Spiteller, 2017).
Bioinformatic Tool Development : The development of bioinformatic tools like cid for processing cloned DNA fragments demonstrates the application of CID in genomic studies (Freitas, Martins, & Galetti, 2008).
特性
IUPAC Name |
N-phenyl-N'-(1,3-thiazol-2-yl)carbamimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZZOZBWAZHCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=NC=CS2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=NC2=NC=CS2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 1395 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)(methyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7728600.png)







![9-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7728656.png)


